



Fedovapagon: A Research Tool for Vasopressin V2 Receptor Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest				
Compound Name:	Fedovapagon			
Cat. No.:	B1672327	Get Quote		

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Fedovapagon (also known as VA106483) is a potent and selective, orally active, non-peptidic agonist of the vasopressin V2 receptor (V2R).[1][2] The vasopressin system, comprising the peptide hormone arginine vasopressin (AVP) and its receptors (V1a, V1b, and V2), is a critical regulator of water homeostasis, blood pressure, and various central nervous system functions. [3] The V2 receptor, a Gs protein-coupled receptor, is primarily located on the basolateral membrane of the principal cells in the kidney's collecting ducts.[4] Its activation initiates a signaling cascade that leads to the translocation of aquaporin-2 water channels to the apical membrane, thereby increasing water reabsorption.[5]

Due to its selectivity for the V2 receptor, **fedovapagon** serves as a valuable research tool for investigating the specific roles of V2R-mediated signaling pathways in various physiological and pathological processes. Its primary research application has been in the study of nocturia, a condition characterized by the need to wake at night to urinate. **Fedovapagon**'s ability to reduce urine output by promoting water reabsorption makes it a key compound for modeling and studying conditions related to fluid balance.

These application notes provide a summary of **fedovapagon**'s pharmacological properties and detailed protocols for its use in in vitro and in vivo research settings to explore vasopressin signaling.



Pharmacological Data

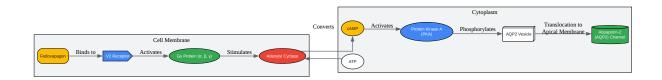
Fedovapagon's primary pharmacological characteristic is its selective agonism at the vasopressin V2 receptor. While it is widely cited as a "selective" agonist, specific binding affinity (Ki) data for the V1a and V1b receptors are not readily available in the public domain. The available functional data demonstrates its potent activity at the V2 receptor.

Parameter	Value	Receptor	Species	Assay Type
EC50	24 nM	Vasopressin V2 Receptor	Not Specified	Functional Assay

Table 1: Pharmacological data for **fedovapagon**.

Signaling Pathway

Activation of the vasopressin V2 receptor by an agonist like **fedovapagon** initiates a well-characterized Gs protein-coupled signaling cascade. This pathway is central to the physiological effects of vasopressin in the kidney.



Click to download full resolution via product page

Caption: Vasopressin V2 Receptor Signaling Pathway.

Experimental Protocols

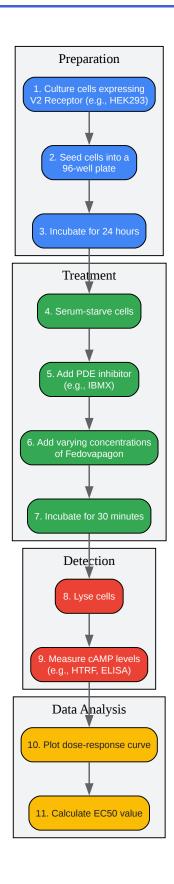


The following are detailed protocols for common experiments utilizing **fedovapagon** to study vasopressin V2 receptor signaling.

In Vitro: V2 Receptor Activation using a cAMP Assay

This protocol describes how to measure the functional agonism of **fedovapagon** at the V2 receptor by quantifying the downstream production of cyclic AMP (cAMP) in a cell-based assay.





Click to download full resolution via product page

Caption: Workflow for a cAMP functional assay.



Materials:

- HEK293 cells stably expressing the human vasopressin V2 receptor
- Cell culture medium (e.g., DMEM) with 10% FBS and antibiotics
- Phosphate-buffered saline (PBS)
- Assay buffer (e.g., HBSS with 20 mM HEPES)
- Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)
- Fedovapagon stock solution (e.g., 10 mM in DMSO)
- cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
- 96-well cell culture plates

Procedure:

- Cell Culture and Plating:
 - Culture HEK293-V2R cells in standard conditions.
 - Trypsinize and resuspend cells in culture medium.
 - Seed cells into a 96-well plate at a density of 10,000-20,000 cells per well.
 - Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
- Assay Preparation:
 - Prepare a stock solution of **fedovapagon** in DMSO and create a serial dilution in assay buffer to achieve the desired final concentrations.
 - Prepare a solution of a PDE inhibitor (e.g., 500 μM IBMX) in assay buffer.
- Cell Treatment:



- Gently aspirate the culture medium from the wells.
- Wash the cells once with PBS.
- Add the PDE inhibitor solution to each well and incubate for 15-30 minutes at 37°C.
- Add the serially diluted **fedovapagon** solutions to the respective wells. Include a vehicle control (DMSO in assay buffer).
- Incubate for 30 minutes at 37°C.
- cAMP Measurement:
 - Lyse the cells according to the cAMP assay kit manufacturer's instructions.
 - Measure the intracellular cAMP concentration using the chosen detection method (e.g., HTRF, ELISA).
- Data Analysis:
 - Plot the cAMP concentration against the logarithm of the fedovapagon concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

In Vivo: Assessment of Antidiuretic Effect in Rats

This protocol outlines a method to evaluate the in vivo efficacy of **fedovapagon** by measuring its effect on urine output in a rat model. An oral administration of 1 mg/kg of **fedovapagon** has been shown to inhibit urine output by 81% in rats.

Materials:

- Male Wistar rats (200-250 g)
- Metabolic cages
- Fedovapagon
- Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)



- Oral gavage needles
- Water load (e.g., saline, 25 ml/kg)

Procedure:

- Acclimatization:
 - House the rats in individual metabolic cages for at least 3 days prior to the experiment to allow for acclimatization.
 - Provide free access to food and water.
- Experimental Protocol:
 - Fast the rats overnight but allow free access to water.
 - On the day of the experiment, administer a water load (e.g., 25 ml/kg of saline) via oral gavage to ensure a consistent state of hydration and promote diuresis.
 - Immediately after the water load, administer fedovapagon (e.g., 1 mg/kg) or vehicle to the respective groups of rats via oral gavage.
- Urine Collection and Measurement:
 - Collect urine from the metabolic cages at predetermined time intervals (e.g., every hour for 6-8 hours).
 - Measure the volume of urine collected at each time point.
 - Optionally, urine osmolality can be measured using an osmometer to assess the concentrating ability of the kidneys.
- Data Analysis:
 - Calculate the cumulative urine output for each rat at each time point.

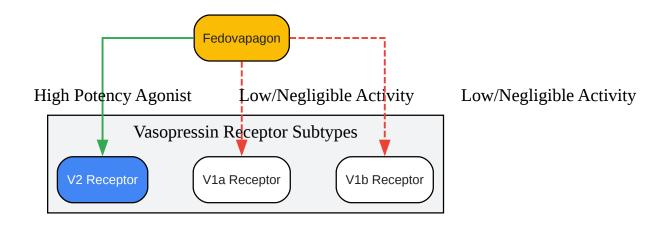


- Compare the urine output between the **fedovapagon**-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
- The percentage inhibition of urine output can be calculated relative to the vehicle control group.

Selectivity Profile

The selectivity of a V2R agonist is crucial for its utility as a research tool, as off-target effects at V1a and V1b receptors can confound experimental results. V1a receptor activation is associated with vasoconstriction and platelet aggregation, while V1b receptor activation is involved in the release of adrenocorticotropic hormone (ACTH) from the pituitary.

Fedovapagon is characterized as a selective V2R agonist, implying minimal activity at V1a and V1b receptors at concentrations where it potently activates V2R.



Click to download full resolution via product page

Caption: **Fedovapagon**'s Receptor Selectivity Profile.

To experimentally confirm the selectivity of **fedovapagon**, researchers can perform binding or functional assays using cell lines expressing the V1a and V1b receptors and compare the results to those obtained with V2R-expressing cells.

Conclusion

Fedovapagon is a valuable pharmacological tool for the specific investigation of vasopressin V2 receptor signaling. Its non-peptidic nature and oral activity make it suitable for a range of in



vitro and in vivo studies. The provided protocols offer a starting point for researchers to utilize **fedovapagon** to explore the intricate roles of the V2 receptor in health and disease. Further characterization of its binding affinities at all vasopressin receptor subtypes will continue to refine its application as a selective research compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Fedovapagon Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 4. Vasopressin V1a and V1b receptors: from molecules to physiological systems PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy Study of Fedovapagon for Nocturia in Men With Benign Prostatic Hyperplasia (BPH) [ctv.veeva.com]
- To cite this document: BenchChem. [Fedovapagon: A Research Tool for Vasopressin V2 Receptor Signaling]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672327#fedovapagon-as-a-research-tool-for-vasopressin-signaling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com